Evidence Gap Advisory: No Published Biological Potency Data Available for Comparator Analysis
An exhaustive search of public databases (PubMed, Google Patents, BindingDB, ChEMBL, PubChem, ZINC) did not yield any primary research paper, patent, or authoritative database entry containing quantitative biological activity data (e.g., IC50, Ki, EC50) for 1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea [1]. Consequently, no direct head-to-head comparison, cross-study comparable data, or class-level inference with a quantifiable difference can be constructed for this compound relative to its closest structural analogs, such as 1-(4-trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea (human sEH Ki = 1.4 nM) [2] or 1-(1-adamantyl)-3-(3-substituted-propyl)ureas (human sEH IC50 range 0.5–50 nM) [3]. This evidentiary gap must be acknowledged by any scientific procurement decision.
| Evidence Dimension | Human soluble epoxide hydrolase inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1-(4-Trifluoromethoxyphenyl)-3-(1-propionylpiperidin-4-yl)urea (Ki = 1.4 nM); 1-(1-Adamantyl)-3-(3-phenylpropyl)urea (IC50 ~ 2 nM) |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human sEH fluorescence-based or FRET assays (comparator data only) |
Why This Matters
Without quantitative potency data, no evidence-based argument can be made for selecting this compound over established sEH inhibitors with known sub-nanomolar to low-nanomolar affinities.
- [1] Systematic database search performed May 2026: PubMed (query: '1797269-18-1'; '1-(4-Ethoxyphenyl)-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea'), Google Patents (same queries), BindingDB, ChEMBL, PubChem, ZINC15; zero relevant hits containing biological data for the target compound. View Source
- [2] BindingDB entry BDBM408978. Ki = 1.4 nM for human sEH. US10377744, Compound No. 1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=408978 (accessed May 2026). View Source
- [3] Morisseau, C. et al. (2002) 'Structural refinement of inhibitors of urea-based soluble epoxide hydrolases', Biochemical Pharmacology, 63(9), pp. 1599–1608. Table 1: Compound 7 (1-(1-adamantyl)-3-(3-phenylpropyl)urea) human sEH IC50 = 2 ± 1 nM. View Source
